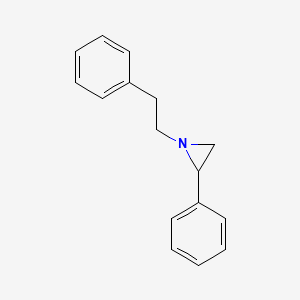
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina es un compuesto heterocíclico que combina las características estructurales de la triazina y la naftiridina. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos como la química medicinal, la ciencia de los materiales y la química industrial. La presencia de ambos grupos triazina y naftiridina en su estructura le confiere propiedades químicas y físicas únicas, lo que lo convierte en un compuesto versátil para la investigación y el desarrollo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina normalmente implica la reacción de sustitución nucleófila del cloruro de cianúrico (2,4,6-tricloro-1,3,5-triazina) con 2-amino-1,8-naftiridina. La reacción se lleva a cabo en un disolvente adecuado como dioxano o dicloroetano, en presencia de una base como carbonato de sodio, bajo condiciones de reflujo . La reacción procede mediante el desplazamiento de los átomos de cloro en el cloruro de cianúrico por el grupo amino de la 2-amino-1,8-naftiridina, lo que da como resultado la formación del producto deseado.
Métodos de producción industrial
Para la producción a escala industrial, la síntesis se puede optimizar mediante la irradiación de microondas, lo que reduce significativamente el tiempo de reacción y mejora el rendimiento y la pureza del producto . Se ha demostrado que el uso de la síntesis asistida por microondas mejora la estabilidad térmica y las propiedades fisicoquímicas del compuesto resultante.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina experimenta diversos tipos de reacciones químicas, entre ellas:
Sustitución nucleófila: El compuesto puede participar en reacciones de sustitución nucleófila, en las que los átomos de cloro del anillo de triazina son reemplazados por nucleófilos como aminas, alcoholes o tioles.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, que pueden modificar sus propiedades electrónicas y su reactividad.
Reacciones de condensación: Puede participar en reacciones de condensación con aldehídos o cetonas para formar bases de Schiff u otros productos de condensación.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como aminas primarias o secundarias, alcoholes o tioles en presencia de una base como carbonato de sodio o carbonato de potasio, bajo condiciones de reflujo.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Principales productos formados
Triazinas sustituidas: Productos formados por la sustitución de átomos de cloro en el anillo de triazina por diversos nucleófilos.
Bases de Schiff: Productos formados por la condensación del compuesto con aldehídos o cetonas.
4. Aplicaciones de la investigación científica
3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química medicinal: El compuesto se ha investigado por su potencial como agente antimicrobiano, anticancerígeno y antiviral. Su capacidad para inhibir enzimas específicas e interactuar con dianas biológicas lo convierte en un candidato prometedor para el desarrollo de fármacos.
Ciencia de los materiales: Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en el desarrollo de materiales avanzados como semiconductores orgánicos, diodos emisores de luz (LED) y células fotovoltaicas.
Química industrial: Se utiliza en la síntesis de diversos polímeros y resinas, que tienen aplicaciones en recubrimientos, adhesivos y otros productos industriales.
Aplicaciones Científicas De Investigación
3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development.
Industrial Chemistry: It is used in the synthesis of various polymers and resins, which have applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
El mecanismo de acción de 3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina implica su interacción con dianas moleculares y vías específicas:
Inhibición enzimática: El compuesto puede inhibir enzimas como las anhidrasas carbónicas, que juegan un papel crucial en diversos procesos fisiológicos. Al unirse al sitio activo de la enzima, el compuesto impide que la enzima catalice su sustrato, lo que lleva a un efecto terapéutico.
Intercalación del ADN: El compuesto puede intercalarse en el ADN, alterando la función normal del ADN e inhibiendo los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
2,4,6-Trisustituidas-1,3,5-triazinas: Estos compuestos comparten el núcleo de triazina y exhiben reactividad y aplicaciones similares.
Derivados de 1,8-naftiridina: Compuestos con el grupo naftiridina que tienen propiedades electrónicas y actividades biológicas similares.
Singularidad
3-(1,3,5-Triazin-2-il)-1,8-naftiridin-2-amina es única debido a la combinación de los grupos triazina y naftiridina en una sola molécula. Esta característica estructural confiere un conjunto distinto de propiedades químicas y físicas, lo que la hace más versátil y eficaz en diversas aplicaciones en comparación con sus componentes individuales.
Propiedades
Número CAS |
60467-89-2 |
|---|---|
Fórmula molecular |
C11H8N6 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
3-(1,3,5-triazin-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C11H8N6/c12-9-8(11-15-5-13-6-16-11)4-7-2-1-3-14-10(7)17-9/h1-6H,(H2,12,14,17) |
Clave InChI |
QEQWLGBCGUHEMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2N=C1)N)C3=NC=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)







![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)
